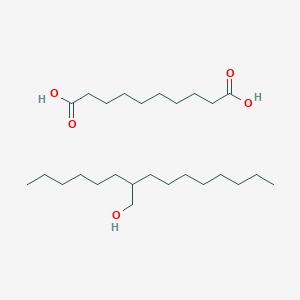
Decanedioic acid;2-hexyldecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid;2-hexyldecan-1-ol is a compound formed by the combination of decanedioic acid and 2-hexyldecan-1-ol. 2-Hexyldecan-1-ol is a long-chain alcohol with the formula C16H34O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid can be achieved through the oxidation of castor oil . 2-Hexyldecan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst . The reaction conditions typically involve high temperatures and the use of catalysts such as alkali metals or their hydroxides.
Industrial Production Methods
Industrial production of decanedioic acid often involves the alkaline hydrolysis of castor oil, followed by distillation . 2-Hexyldecan-1-ol is produced industrially through the Guerbet reaction, which is scaled up to produce large quantities of the alcohol .
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid;2-hexyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be oxidized to produce shorter-chain dicarboxylic acids.
Reduction: 2-Hexyldecan-1-ol can be reduced to produce corresponding hydrocarbons.
Esterification: Both components can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Corresponding hydrocarbons.
Esterification: Esters of decanedioic acid and 2-hexyldecan-1-ol.
Aplicaciones Científicas De Investigación
Decanedioic acid;2-hexyldecan-1-ol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of decanedioic acid;2-hexyldecan-1-ol involves its interaction with various molecular targets and pathways. Decanedioic acid can act as a precursor in metabolic pathways, leading to the production of energy and other essential molecules . 2-Hexyldecan-1-ol can interact with cell membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid: Similar to other dicarboxylic acids like adipic acid and azelaic acid.
2-Hexyldecan-1-ol: Similar to other long-chain alcohols like 1-decanol and 1-dodecanol.
Uniqueness
I
Propiedades
Número CAS |
402582-49-4 |
|---|---|
Fórmula molecular |
C26H52O5 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
decanedioic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O.C10H18O4/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h16-17H,3-15H2,1-2H3;1-8H2,(H,11,12)(H,13,14) |
Clave InChI |
PUXAAPXWRTZECN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CO.C(CCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



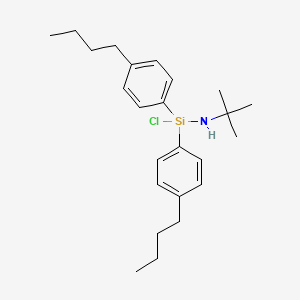

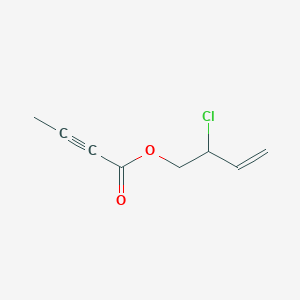
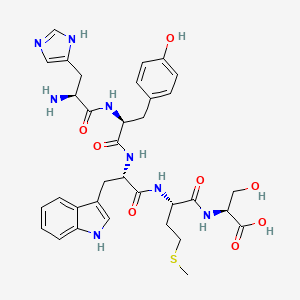
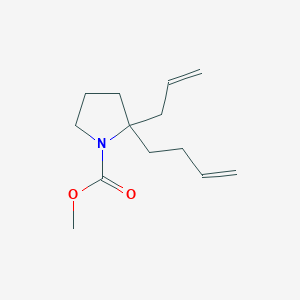

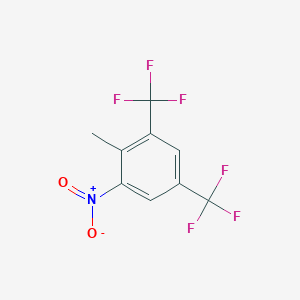
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
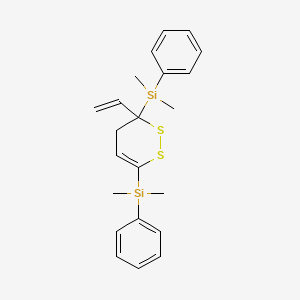
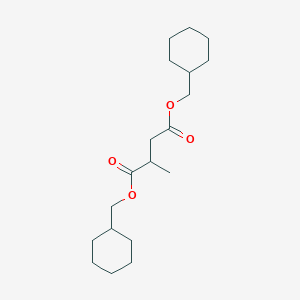
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

